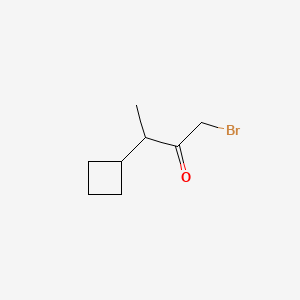

1-bromo-3-cyclobutylbutan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Bromo-3-cyclobutylbutan-2-one is an organic compound that is widely used in chemical synthesis and as a reagent for various laboratory experiments. It is a colorless liquid with a boiling point of about 80°C and a melting point of -50°C. It has a molecular formula of C6H11BrO and a molecular weight of 172.07 g/mol. It is insoluble in water and slightly soluble in ethanol. 1-Bromo-3-cyclobutylbutan-2-one is a versatile reagent that is used in a variety of synthetic and analytical applications.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis of 1-bromo-3-cyclobutylbutan-2-one can be achieved through a multi-step process involving the conversion of starting materials to intermediates and ultimately to the target compound. The key steps in the synthesis pathway include the preparation of the cyclobutyl ketone intermediate, followed by bromination and subsequent cyclization to form the final product.

Starting Materials

Cyclobutane, 2-butanone, Bromine, Sodium hydroxide, Sulfuric acid, Acetone, Sodium bicarbonate

Reaction

Step 1: Cyclobutane is reacted with 2-butanone in the presence of sulfuric acid to form the cyclobutyl ketone intermediate., Step 2: The cyclobutyl ketone intermediate is then brominated using bromine in the presence of sulfuric acid to form 1-bromo-3-cyclobutylbutan-2-one., Step 3: The crude product is purified by recrystallization from acetone and washed with sodium bicarbonate solution to remove any remaining acid or bromine.

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-cyclobutylbutan-2-one is widely used in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as amines, alcohols, and ethers. It is also used as a catalyst in the synthesis of polymers. In addition, it is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a solvent in the extraction of natural products from plant and animal sources.

Wirkmechanismus

1-Bromo-3-cyclobutylbutan-2-one is an electrophilic reagent that is used in the synthesis of various organic compounds. The mechanism of action is based on the formation of a bromonium ion, which is a reactive intermediate that is formed when the reagent reacts with an electron-rich substrate. The bromonium ion then reacts with the substrate to form the desired product.

Biochemische Und Physiologische Effekte

1-Bromo-3-cyclobutylbutan-2-one is an organic compound that has not been extensively studied for its biochemical and physiological effects. However, it is known to be a mild irritant to the skin and eyes and can cause mild respiratory irritation. In addition, it is known to be a mild skin sensitizer and may cause skin sensitization in some individuals.

Vorteile Und Einschränkungen Für Laborexperimente

1-Bromo-3-cyclobutylbutan-2-one is a versatile reagent that is widely used in the synthesis of various organic compounds. It is relatively stable and has a low boiling point, making it easy to handle and store. In addition, it is relatively non-toxic and does not require special handling or disposal procedures. However, it is a strong irritant to the skin and eyes and can cause mild respiratory irritation. In addition, it is a mild skin sensitizer and may cause skin sensitization in some individuals.

Zukünftige Richtungen

1-Bromo-3-cyclobutylbutan-2-one is a versatile reagent that is widely used in the synthesis of various organic compounds. Future research should focus on the development of new methods for the synthesis of compounds using 1-bromo-3-cyclobutylbutan-2-one as a reagent. In addition, further research should be conducted to determine the biochemical and physiological effects of 1-bromo-3-cyclobutylbutan-2-one on humans and other organisms. Finally, research should focus on the development of new methods for the safe and efficient handling and disposal of 1-bromo-3-cyclobutylbutan-2-one.

Eigenschaften

IUPAC Name |

1-bromo-3-cyclobutylbutan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO/c1-6(8(10)5-9)7-3-2-4-7/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJIBNUUMAIUKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC1)C(=O)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.09 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-cyclobutylbutan-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(aminomethyl)phenyl]phosphonic acid hydrobromide](/img/structure/B6610423.png)

![(9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate hydrochloride, trans](/img/structure/B6610447.png)

![2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid](/img/structure/B6610453.png)

![methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6610463.png)

![tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate](/img/structure/B6610468.png)

![2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6610480.png)

![diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate](/img/structure/B6610489.png)

![tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B6610493.png)